7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Description
7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C21H18N6 and its molecular weight is 354.417. The purity is usually 95%.
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Scientific Research Applications
Regioselective Synthesis and Computational Analysis
Research by Salem et al. (2015) focused on the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine, which are synthesized via reactions involving specific reactants under both thermal and microwave irradiation conditions. The study also utilized ab initio quantum chemical calculations, specifically Density Functional Theory (DFT), to confirm the regioselectivity of cyclocondensation reactions, demonstrating the compound's role in the synthesis of complex heterocyclic structures (Mostafa E. Salem et al., 2015).
Radiolabeling and Receptor Antagonism
Baraldi et al. (1996) described the synthesis of a tritium-labeled form of a similar compound, highlighting its utility as a non-xanthine A2A adenosine receptor antagonist. This research underscores the compound's importance in neurobiology and pharmacology for characterizing A2A adenosine receptor subtypes (P. Baraldi et al., 1996).
Novel Compound Synthesis under Green Chemistry
A study by El-hashash et al. (2017) explored the synthesis of azolopyrimidines under grindstone technology, emphasizing an eco-friendly approach to synthesizing pyrazolyl-triazolo[1,5-a]pyrimidines among others. This research not only demonstrates the compound's relevance in developing new heterocyclic compounds but also its alignment with sustainable chemistry practices (M. El-hashash et al., 2017).
Molecular Docking Studies Against COVID-19
Alamshany et al. (2023) synthesized novel pyrimidine derivatives, including structures related to the query compound, for molecular docking studies against SARS-CoV-2. This indicates the potential application of such compounds in the development of therapeutic agents against COVID-19, showcasing the relevance of these chemical structures in current pharmaceutical research (Z. Alamshany et al., 2023).
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-4-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c1-13-5-4-6-16(9-13)19-24-21-18-11-23-27(20(18)22-12-26(21)25-19)17-8-7-14(2)15(3)10-17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFONHTZWGUIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.